molecular formula C5H12ClNO B2812821 (1-Methylazetidin-3-yl)methanol hydrochloride CAS No. 2174002-18-5

(1-Methylazetidin-3-yl)methanol hydrochloride

Cat. No.: B2812821
CAS No.: 2174002-18-5
M. Wt: 137.61
InChI Key: XLAMSKLNUALOGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylazetidin-3-yl)methanol hydrochloride typically involves the reaction of (1-Methylazetidin-3-yl)methanol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt . The specific reaction conditions, such as temperature and solvent, may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing and custom synthesis . Companies like ChemScene and Angene International Limited provide this compound in various quantities for research purposes . The production process is designed to meet the high standards required for research-grade chemicals.

Chemical Reactions Analysis

Types of Reactions

(1-Methylazetidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbonyl compounds, while reduction can produce various derivatives with different functional groups.

Scientific Research Applications

(1-Methylazetidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research. Some of its key applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a tool for investigating cellular mechanisms.

    Medicine: Utilized in drug development and pharmacological research to explore new therapeutic agents.

    Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1-Methylazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1-Methylazetidin-3-yl)methanol hydrochloride include:

  • (1-Methylazetidin-3-yl)methanol
  • (1-Methylazetidin-3-yl)methanol acetate
  • (1-Methylazetidin-3-yl)methanol sulfate

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure and the presence of the hydrochloride salt. This unique structure imparts distinct chemical and physical properties, making it suitable for specific research applications. Additionally, the hydrochloride form enhances its solubility and stability, which are crucial for various experimental conditions.

Properties

IUPAC Name

(1-methylazetidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-6-2-5(3-6)4-7;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAMSKLNUALOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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